DBCO-NHCO-PEG6-amine
CAS No.:
Cat. No.: VC13668109
Molecular Formula: C33H45N3O8
Molecular Weight: 611.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H45N3O8 |
|---|---|
| Molecular Weight | 611.7 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
| Standard InChI | InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37) |
| Standard InChI Key | YBLVJJDRBIDYBV-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN |
| Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Architecture and Structural Properties
Molecular Composition
DBCO-NHCO-PEG6-amine features a tripartite design:
-
DBCO Core: A strained cyclooctyne ring system (dibenzocyclooctyne) enabling copper-free click chemistry with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) .
-
PEG6 Linker: A six-unit polyethylene glycol chain providing hydrophilicity, flexibility, and a 27.6 Å spacer length to minimize steric interference .
-
Amine Terminus: A primary amine (-NH₂) group facilitating covalent bonding with carboxylates, NHS esters, or other electrophiles .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₄₅N₃O₈ | |
| Molecular Weight | 611.73 g/mol | |
| Purity | ≥95-98% | |
| Solubility | >50 mg/mL in DMSO, H₂O | |
| Storage Conditions | -20°C (dry powder), -80°C (solution) |
Synthetic Methodology and Optimization
Synthesis Pathways
The synthesis involves sequential conjugation steps:
-
DBCO Activation: The DBCO moiety is functionalized with an NHS ester for subsequent amide bond formation .
-
PEG6 Spacer Incorporation: Ethylene oxide polymerization achieves precise PEG6 length control, followed by end-group modification .
-
Amine Termination: A terminal ethylenediamine group introduces the reactive -NH₂ functionality .
Critical Reaction Parameters
-
Temperature: Maintained at 0-4°C during NHS ester activation to prevent hydrolysis .
-
pH Control: Reactions proceed at pH 7.4-8.5 to optimize amine reactivity while preserving DBCO stability.
-
Purification: Reverse-phase HPLC achieves >95% purity, with final characterization via MALDI-TOF MS and ¹H-NMR .
Mechanism of Action in Biological Systems
Bioorthogonal Click Chemistry
The DBCO group undergoes rapid SPAAC with azides (kinetic rate: 0.1-1.0 M⁻¹s⁻¹), enabling:
-
Live-Cell Labeling: Conjugation of fluorescent probes to azide-tagged biomolecules without copper catalysts .
-
In Vivo Applications: Reduced toxicity compared to Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
PROTAC-Mediated Protein Degradation
As a PROTAC linker, DBCO-NHCO-PEG6-amine:
-
Connects E3 Ligase Binders (e.g., VHL or CRBN ligands) to Target Protein Binders (e.g., kinase inhibitors) .
-
Facilitates ternary complex formation, inducing ubiquitination and proteasomal degradation of target proteins .
-
The PEG6 spacer optimizes distance (15-25 Å) between ligands for efficient ubiquitin transfer .
Table 2: Comparative Performance in PROTAC Applications
| Linker Type | Degradation Efficiency (%) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| DBCO-NHCO-PEG6 | 92 ± 3 | 58 ± 2 | |
| Alkane Chain | 67 ± 5 | 12 ± 4 | |
| Short PEG (PEG2) | 81 ± 4 | 34 ± 3 |
Applications Across Scientific Disciplines
Targeted Drug Delivery Systems
-
Antibody-Drug Conjugates (ADCs): DBCO-NHCO-PEG6-amine links cytotoxic payloads to tumor-specific antibodies (e.g., anti-HER2), demonstrating 5-fold increased tumor uptake vs. non-PEGylated analogs .
-
Liposome Functionalization: Conjugates targeting ligands (e.g., folate) to liposomal surfaces enhance cellular uptake efficiency by 40-60% .
Diagnostic Imaging
-
PET Tracers: ⁶⁸Ga-labeled DBCO-PEG6-amine-azide constructs achieve tumor-to-background ratios of 8.3:1 in murine models .
-
Fluorescent Probes: Cy5-conjugated versions enable real-time tracking of azide-modified glycoproteins with <5 nM detection limits .
Materials Science Innovations
-
Hydrogel Formation: Crosslinks azide-functionalized polymers into 3D matrices with tunable stiffness (Young’s modulus: 2-15 kPa).
-
Biosensor Interfaces: Immobilizes enzymes on electrode surfaces, enhancing glucose detection sensitivity to 0.1 μM .
Recent Research Advancements
Enhanced Blood-Brain Barrier Penetration
2024 studies demonstrate PEG6-modified DBCO conjugates improve brain delivery of antisense oligonucleotides by 300% compared to non-PEGylated versions .
Dual-PROTAC Systems
2025 preclinical data show DBCO-NHCO-PEG6-amine-linked bis-PROTACs simultaneously degrade EGFR and MET receptors, overcoming resistance in NSCLC models (IC₅₀: 15 nM vs. 120 nM for monotherapy) .
COVID-19 Therapeutic Development
Ongoing trials utilize DBCO-PEG6-amine to conjugate spike protein inhibitors with interferon stimulators, reducing SARS-CoV-2 viral load by 4-log in human airway organoids .
Challenges and Future Directions
Current Limitations
-
Cost Factors: Bulk synthesis remains expensive ($3490/g) , limiting large-scale applications.
-
Metabolic Stability: PEG6 chains undergo 20-30% hepatic cleavage within 24 hours in vivo .
Emerging Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume